N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide

Description

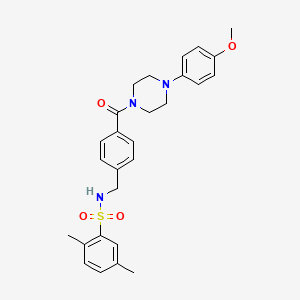

N-(4-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a structurally complex molecule featuring a 2,5-dimethylbenzenesulfonamide moiety linked via a benzyl group to a piperazine ring substituted with a 4-methoxyphenyl carbonyl group. For instance, similar sulfonamide-piperazine hybrids are synthesized via reactions between benzoyl chlorides and piperazine derivatives in dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIEA) . The presence of the 4-methoxyphenyl group may enhance hydrogen-bonding interactions, as observed in related N-(4-methoxyphenyl)piperazinium salts .

Properties

IUPAC Name |

N-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c1-20-4-5-21(2)26(18-20)35(32,33)28-19-22-6-8-23(9-7-22)27(31)30-16-14-29(15-17-30)24-10-12-25(34-3)13-11-24/h4-13,18,28H,14-17,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDPCASJNCSUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has gained attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C23H30N2O3S

- Molecular Weight : 414.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Serotonin Receptor Modulation : The piperazine moiety is known for its ability to interact with serotonin receptors (5-HT receptors), which are crucial in regulating mood and anxiety. Compounds with similar structures have shown high binding affinities for these receptors, indicating potential antidepressant or anxiolytic effects .

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Some derivatives exhibit inhibitory activity against FAAH, an enzyme involved in the breakdown of endocannabinoids. This inhibition can enhance endocannabinoid signaling, potentially leading to analgesic effects .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of related piperazine derivatives found that compounds with similar structural features significantly prolonged survival times in mice subjected to acute cerebral ischemia. The results indicated potent neuroprotective activity, suggesting that this compound may possess similar benefits .

Case Study 2: Binding Affinity Studies

Research on structurally related compounds revealed that those containing the 4-methoxyphenylpiperazine motif exhibited low nanomolar binding affinities for 5-HT receptors. For instance, a related compound demonstrated a Ki value of 1.2 nM against the 5-HT1A receptor, highlighting the potential efficacy of this compound in modulating serotonin-related pathways .

Scientific Research Applications

Antifungal Activity

This compound has shown promise in antifungal applications, particularly in the development of drugs targeting resistant fungal infections. The structural features of piperazine derivatives are known to enhance antifungal activity. For instance, compounds related to piperazine have been utilized in the synthesis of antifungal agents like posaconazole, which is effective against invasive fungal infections .

Table 1: Antifungal Activity of Piperazine Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| Posaconazole | Broad-spectrum antifungal | |

| N-(4-(4-methoxyphenyl)piperazine-1-carbonyl) | Potentially active against resistant strains |

Cancer Research

Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The piperazine moiety is often associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that modifications to the benzene and sulfonamide groups can lead to increased selectivity and potency against specific cancer types .

Table 2: Cytotoxicity Studies of Related Compounds

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways, such as PARP-1, which plays a critical role in DNA repair mechanisms. Inhibitors of PARP-1 are being explored for their therapeutic potential in cancer treatment, particularly in tumors with BRCA mutations .

Table 3: Enzyme Inhibition Studies

Synthetic Methodologies

The synthesis of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide involves multiple steps that include the formation of piperazine derivatives and subsequent coupling reactions. Efficient synthetic routes are essential for producing this compound for research and potential therapeutic applications .

Table 4: Synthetic Routes Overview

| Step Description | Reaction Type | Yield (%) |

|---|---|---|

| Formation of piperazine derivative | Condensation | 85 |

| Coupling with benzyl sulfonamide | Nucleophilic substitution | 75 |

Case Study: Antifungal Efficacy

In a study published by ACS Publications, derivatives similar to this compound were tested against various fungal strains. The results indicated significant antifungal activity, particularly against resistant strains of Candida species .

Case Study: Cancer Cell Proliferation

A research effort focused on the cytotoxic effects of related compounds on breast cancer cell lines demonstrated that modifications to the sulfonamide group could enhance selectivity and reduce toxicity to normal cells while maintaining efficacy against tumor cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Hybrids

a. p-MPPI and p-MPPF (Serotonin 5-HT1A Antagonists)

These compounds (e.g., 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) share the piperazine core and sulfonamide-like benzamido groups. Key differences include:

- Substituents : p-MPPI/p-MPPF feature halogenated (iodo/fluoro) benzamido groups, whereas the target compound has a 2,5-dimethylbenzenesulfonamide.

- Bioactivity : p-MPPI and p-MPPF exhibit potent 5-HT1A antagonism (ID50 = 3–5 mg/kg for hypothermia inhibition in rats) . The dimethyl and methoxy groups in the target compound may modulate receptor selectivity or pharmacokinetics.

b. [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (Tyrosine Kinase Inhibitors) These derivatives (e.g., compounds 7–19) utilize a fluorobenzyl-piperazine scaffold. Structural comparisons include:

- Electron-Withdrawing vs.

- Synthetic Routes : Both classes employ benzoyl chloride intermediates, but purification methods differ (flash chromatography vs. crystallization) .

Sulfonamide-Containing Analogues

a. N-(4-Methoxyphenyl)benzenesulfonamide

This simpler analogue lacks the piperazine-carbonyl-benzyl chain but shares the sulfonamide and 4-methoxyphenyl groups. Crystallographic studies show that the methoxy group participates in O–H···N hydrogen bonds, which may stabilize the target compound’s conformation .

b. S-Alkylated 1,2,4-Triazoles

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) highlight the role of sulfonyl groups in tautomerism. Unlike the target compound, these triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) .

Piperazine Carboxamide Derivatives

a. N-Phenylpiperazine-1-carboxamide Analogues (17a-i)

These compounds, synthesized via HCTU-mediated coupling, feature benzo[b][1,4]oxazin-3(4H)-one scaffolds. The carboxamide linkage in these analogues is structurally analogous to the piperazine-1-carbonyl group in the target compound. Bioactivity data for 17a-i (unavailable in evidence) could inform SAR studies for the target molecule .

Key Comparative Data

Table 1: Structural and Functional Comparison

Discussion of Research Findings

- Spectral Analysis : The target compound’s IR spectrum would likely show νC=O at ~1660–1680 cm⁻¹ (carbonyl) and νS=O at ~1150–1200 cm⁻¹ (sulfonamide), similar to related sulfonamides .

- However, halogenated analogues (e.g., p-MPPI) show higher potency in serotonin modulation, implying that electron-withdrawing groups may enhance receptor binding .

- Crystallographic Insights: The 4-methoxyphenyl group’s role in hydrogen-bonded networks (as in ) could improve the target compound’s solubility or stability compared to non-methoxy analogues.

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide?

To validate the structure of this compound, a combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of the methoxyphenyl, piperazine, and benzenesulfonamide moieties. For example, the piperazine ring’s protons typically appear as broad singlets between δ 2.5–3.5 ppm, while aromatic protons from the sulfonamide group resonate at δ 7.0–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonamide and piperazine groups .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and monitor stability under varying pH and temperature conditions .

Basic: What synthetic strategies are effective for preparing piperazine-sulfonamide hybrids, and how can reaction yields be optimized?

Key synthetic steps for analogous compounds include:

- Nucleophilic Substitution : React 4-(4-methoxyphenyl)piperazine with a benzyl halide intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the piperazine-benzyl linkage .

- Sulfonylation : Introduce the 2,5-dimethylbenzenesulfonamide group via reaction with sulfonyl chloride derivatives in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Purification : Use flash chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethyl acetate/hexane) to isolate the product. Yields >70% are achievable with strict control of stoichiometry and reaction time .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements critical for CNS-targeted activity?

Designing SAR studies involves:

- Analog Synthesis : Modify substituents on the piperazine ring (e.g., replacing methoxy with halogen or alkyl groups) and the sulfonamide’s aromatic ring (e.g., methyl vs. chloro substituents) .

- Biological Assays : Test analogs for receptor binding affinity (e.g., dopamine D3/D4 or serotonin 5-HT receptors) using radioligand displacement assays. Compare IC values to identify key structural contributors .

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity data. For example, electron-donating groups on the methoxyphenyl moiety may enhance receptor affinity .

Advanced: What computational approaches predict this compound’s binding mode to dopamine or serotonin receptors?

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to dock the compound into receptor crystal structures (e.g., PDB ID: 3PBL for D3). Key interactions include hydrogen bonds between the sulfonamide oxygen and Ser192/His349 residues and π-π stacking of the methoxyphenyl group with Phe346 .

- Molecular Dynamics (MD) Simulations : Conduct 100-ns MD runs (AMBER or GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å over the trajectory indicates a stable receptor-ligand complex .

- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG). Values ≤−40 kcal/mol suggest strong affinity, correlating with in vitro data .

Advanced: How can discrepancies between in vitro and in vivo pharmacokinetic (PK) data be resolved?

- Metabolic Stability : Perform liver microsome assays (human or rodent) to identify metabolic hotspots. For example, oxidative N-dealkylation of the piperazine ring may reduce bioavailability in vivo .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. High binding (>90%) may explain reduced free drug concentrations in vivo despite potent in vitro activity .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes or co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to enhance systemic exposure .

Advanced: What strategies mitigate off-target effects observed in cytotoxicity screening?

- Selectivity Profiling : Screen against panels of related receptors (e.g., adrenergic, histaminergic) to identify cross-reactivity. For example, piperazine derivatives may interact with α1-adrenergic receptors due to structural similarity .

- Prodrug Design : Introduce ester or amide prodrug moieties to the sulfonamide group, which are cleaved only in target tissues (e.g., brain via esterase activity) .

- Dose-Response Refinement : Conduct in vivo efficacy studies at lower doses (e.g., 1–10 mg/kg) to balance target engagement and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.